2,4-Dimethylbenzoic Anhydride

Catalog No.
S12803425
CAS No.
M.F
C18H18O3
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylbenzoic Anhydride

Product Name

2,4-Dimethylbenzoic Anhydride

IUPAC Name

(2,4-dimethylbenzoyl) 2,4-dimethylbenzoate

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C18H18O3/c1-11-5-7-15(13(3)9-11)17(19)21-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

IBTNAKFCXDQGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC(=O)C2=C(C=C(C=C2)C)C)C

2,4-Dimethylbenzoic anhydride is a chemical compound derived from 2,4-dimethylbenzoic acid, characterized by its unique structure and properties. The molecular formula for this compound is C₉H₈O₃, and it has a molecular weight of approximately 164.16 g/mol. This anhydride is typically represented as the cyclic dimer of the acid, resulting from the dehydration of two molecules of 2,4-dimethylbenzoic acid. It appears as a white to pale yellow solid and is soluble in organic solvents such as methanol and chloroform.

The reactivity of 2,4-dimethylbenzoic anhydride can be attributed to its anhydride functional group, which makes it susceptible to hydrolysis and nucleophilic attack. Key reactions include:

  • Hydrolysis: In the presence of water, 2,4-dimethylbenzoic anhydride can revert to 2,4-dimethylbenzoic acid:
    C9H8O3+H2O2C9H10O2\text{C}_9\text{H}_8\text{O}_3+\text{H}_2\text{O}\rightarrow 2\text{C}_9\text{H}_{10}\text{O}_2
  • Nucleophilic Acyl Substitution: This compound can react with nucleophiles (e.g., amines or alcohols) to form corresponding amides or esters.

The synthesis of 2,4-dimethylbenzoic anhydride can be achieved through several methods:

  • Direct Dehydration: Heating 2,4-dimethylbenzoic acid with dehydrating agents such as phosphorus pentoxide or thionyl chloride can yield the anhydride.
    2C9H10O2ΔC9H8O3+H2O2\text{C}_9\text{H}_{10}\text{O}_2\xrightarrow{\Delta}\text{C}_9\text{H}_8\text{O}_3+\text{H}_2\text{O}
  • Carbon Dioxide Carboxylation: A recent method involves using carbon dioxide in the presence of a catalyst (like aluminum trichloride) to produce 2,4-dimethylbenzoic acid first, which can then be converted to its anhydride form .

2,4-Dimethylbenzoic anhydride finds various applications across different fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for the preparation of esters and amides.
  • Polymer Chemistry: Utilized in the production of polyesters and other polymeric materials due to its ability to form cross-linked structures.
  • Pharmaceuticals: Potential use in drug formulation and development owing to its reactivity with nucleophiles.

Several compounds share structural similarities with 2,4-dimethylbenzoic anhydride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple aromatic carboxylic acid
3-Methylbenzoic AnhydrideC₉H₈O₃Methyl group at the meta position
2-Methylbenzoic AnhydrideC₉H₈O₃Methyl group at the ortho position
4-Methylbenzoic AnhydrideC₉H₈O₃Methyl group at the para position
Salicylic AnhydrideC₇H₆O₃Contains a hydroxyl group along with carboxylic

Uniqueness: The presence of two methyl groups at the ortho positions distinguishes 2,4-dimethylbenzoic anhydride from other benzoic derivatives. This configuration can affect its physical properties and reactivity compared to its analogs.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

282.125594432 g/mol

Monoisotopic Mass

282.125594432 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types